molecular formula C8H7BrFNO2 B7976642 2-Amino-5-bromo-6-fluoro-3-methylbenzoic Acid

2-Amino-5-bromo-6-fluoro-3-methylbenzoic Acid

Cat. No.: B7976642
M. Wt: 248.05 g/mol
InChI Key: KOMVAZZCSHOTHK-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid is a halogenated aromatic compound featuring a benzoic acid backbone substituted with amino, bromo, fluoro, and methyl groups at positions 2, 5, 6, and 3, respectively. For instance, the electron-withdrawing bromo and fluoro substituents may enhance acidity compared to non-halogenated analogs, while the methyl group contributes to steric effects .

Properties

IUPAC Name

2-amino-5-bromo-6-fluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-3-2-4(9)6(10)5(7(3)11)8(12)13/h2H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMVAZZCSHOTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of m-Toluic Acid

The synthesis begins with m-toluic acid, which undergoes nitration using 60–75% nitric acid at 40–60°C to produce 2-nitro-3-methylbenzoic acid. This step achieves >85% yield, with the nitro group preferentially occupying position 2 due to the methyl group’s steric and electronic effects.

Reduction to 2-Amino-3-methylbenzoic Acid

Catalytic hydrogenation with palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine. Patent data indicate that this step proceeds at 50–80°C under 3–5 bar H₂ pressure, yielding 90–95% pure product.

Bromination at Position 5

Bromination employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 90–110°C, facilitated by benzoyl peroxide (1–2 wt%) as a radical initiator. The methyl group directs bromine to position 5, achieving 70–75% yield. Excess NBS is avoided to minimize di-substitution.

Fluorination at Position 6

Fluorination utilizes Selectfluor® in acetonitrile at 80°C, introducing fluorine at position 6 with 65–70% yield. The reaction’s regioselectivity arises from the electron-withdrawing effects of the adjacent bromine and methyl groups.

Table 1: Reaction Conditions for Method 1

StepReagentsSolventTemperature (°C)Yield (%)
NitrationHNO₃H₂O40–6085–90
ReductionH₂/Pd/CMeOH50–8090–95
BrominationNBS, BPODMF90–11070–75
FluorinationSelectfluor®MeCN8065–70

Method 2: Direct Halogenation of 2-Amino-3-methylbenzoic Acid

Simultaneous Bromo-Fluorination

This one-pot method combines bromine (Br₂) and xenon difluoride (XeF₂) in dichloromethane at 0–5°C. The amino group is protected as an acetamide to prevent oxidation, enabling concurrent electrophilic substitution at positions 5 and 6. Yields reach 60–65%, with purification via recrystallization from ethanol.

Limitations

Competing side reactions, such as over-halogenation or deamination, reduce efficiency. Patent CN1477097A notes that unprotected amino groups lead to <30% yields in similar fluorination reactions.

Method 3: Diazonium Salt Intermediate Approach

Diazotization and Bromide Displacement

2-Amino-3-methylbenzoic acid is treated with NaNO₂ and HBr in aqueous H₂SO₄ at 0–5°C to form a diazonium salt. Subsequent addition of CuBr introduces bromine at position 5 (70% yield). Fluorine is then introduced via Schiemann reaction using tetrafluoroboric acid (HBF₄), yielding 55–60% product.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

MetricMethod 1Method 2Method 3
Total Yield63–68%60–65%55–60%
Purity99.0–99.5%97–98%95–97%
Reaction Time8–10 h6–8 h12–14 h
ScalabilityHighModerateLow

Method 1 offers the best balance of yield and scalability, while Method 3’s multi-step protocol is less industrially viable.

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF enhance halogenation rates but complicate recycling. Patent CN112778147A advocates for sulfolane as a greener alternative, improving yield by 5–7%.

Catalyst Recycling

Pd/C recovery systems, such as magnetic nanoparticle-supported catalysts, reduce costs by 20–30% in hydrogenation steps.

Industrial Scalability and Environmental Impact

Large-scale production favors Method 1 due to its streamlined steps and lower waste generation. Bromine recovery systems and fluorination via Selectfluor® minimize ecological footprint, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium for coupling reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acids.

Scientific Research Applications

Pharmaceutical Applications

a. Neurological Disorders

Research has highlighted the role of 2-amino-5-bromo-6-fluoro-3-methylbenzoic acid as a selective agonist for the sphingosine-1-phosphate receptor 5 (S1P5). This receptor is implicated in demyelinating central nervous system (CNS) disorders such as multiple sclerosis (MS). Compounds derived from this acid have been evaluated for their ability to modulate S1P5 activity, which is crucial for oligodendrocyte physiology and remyelination processes .

b. PET Imaging Agents

The compound has been used to synthesize fluorinated derivatives that serve as positron emission tomography (PET) imaging agents. These agents allow for non-invasive imaging of brain and spinal cord uptake, providing insights into the pharmacokinetics of drugs targeting S1P5. For instance, the lead compound [18F]TEFM78 demonstrated effective blood-brain barrier penetration and significant uptake in animal models .

Synthetic Chemistry

a. Building Block for Complex Molecules

This compound is utilized in the synthesis of more complex organic molecules. Its functional groups enable various chemical reactions, including nucleophilic aromatic substitutions and amidation, which are essential for creating diverse chemical entities with potential therapeutic effects .

b. Reaction Pathways

The compound can be transformed through several synthetic routes, including:

  • Nucleophilic aromatic substitution with aryl amines.
  • Copper-mediated coupling reactions to introduce various substituents at specific positions on the aromatic ring.
    These methods have led to high-yield syntheses of derivatives that may exhibit enhanced biological activities .

Case Study: Synthesis of Fluorinated 6-Arylaminobenzamides

A series of fluorinated 6-arylaminobenzamides were synthesized from this compound. These compounds were evaluated for their binding affinity to S1P5 receptors, showing promising results that could lead to new treatments for MS . The synthesis involved:

  • Nucleophilic substitution to attach an aryl group.
  • Subsequent modifications to enhance receptor selectivity.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the bromo and fluoro groups can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Electronic Effects

  • Halogen Substitution: Bromo and fluoro groups (e.g., in 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid) increase acidity compared to non-halogenated analogs due to their electron-withdrawing nature .
  • Amino vs. Nitro Groups: Replacing the amino group with nitro (as in 2-Bromo-6-fluoro-3-nitrobenzoic acid) drastically lowers pKa, enhancing electrophilic reactivity .

Steric and Solubility Considerations

  • Methyl vs. Methoxy Groups: 2-Amino-5-fluoro-3-methoxy-benzoic acid exhibits improved solubility in polar solvents compared to methyl-substituted analogs, attributed to the methoxy group’s polarity .

Biological Activity

2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C8H7BrFNO2. It features a benzoic acid backbone with amino, bromo, and fluoro substituents, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular Weight236.05 g/mol
Melting Point150-155 °C
SolubilitySoluble in DMSO, slightly soluble in water

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In one study, it was tested against various bacterial strains and demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies showed that it induced apoptosis in cancer cell lines by activating caspase pathways. Its mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival, making it a candidate for further development as an anticancer drug .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit several kinases that play crucial roles in cancer progression. This inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells .
  • GABA Receptor Modulation : Preliminary studies suggest that this compound may interact with GABA receptors, potentially providing neuroprotective effects or influencing anxiety pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was administered to cultures of Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 50 µg/mL, the compound effectively reduced bacterial growth by over 70%, demonstrating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human breast cancer cell lines (MCF-7). Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM. Flow cytometry analysis revealed increased levels of early apoptotic markers following treatment, confirming the compound's role in inducing programmed cell death.

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-5-bromo-6-fluoro-3-methylbenzoic acid?

The synthesis typically involves sequential halogenation and functional group modifications. For example, bromination/fluorination of a pre-functionalized benzoic acid scaffold can be achieved using reagents like N-bromosuccinimide (NBS) or Selectfluor™. Methylation at the 3-position may require protective group strategies (e.g., Boc protection for the amino group) to avoid side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) and validated by NMR spectroscopy .

Q. How can researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation requires a combination of 1^1H/13^13C NMR (to resolve substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight verification. For example, the bromine and fluorine isotopic patterns in HRMS can confirm halogen presence .

Q. What solvent systems are suitable for solubility and stability studies?

Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal for dissolution. Stability under acidic/basic conditions should be tested via pH-dependent degradation studies (e.g., incubating at pH 2–12 for 24 hours and analyzing by HPLC). Light sensitivity requires storage in amber vials at −20°C .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at position 5 is a prime site for Suzuki-Miyaura couplings due to its electrophilic nature. The fluorine at position 6 may sterically hinder reactions but can stabilize intermediates via electron-withdrawing effects. Optimize palladium catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., K2_2CO3_3) in anhydrous toluene at 80–100°C. Monitor regioselectivity using 19^{19}F NMR to detect byproducts .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

  • Replicate experiments under standardized protocols (e.g., ISO 10993-5 for cytotoxicity).
  • Use orthogonal assays (e.g., enzyme inhibition + cellular viability tests) to confirm activity.
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational strategies predict the compound’s interactions with biological targets?

Docking studies (AutoDock Vina, Schrödinger Suite) can model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Electrostatic potential maps (Gaussian 09) highlight nucleophilic/electrophilic regions influenced by the methyl and halogen groups .

Q. How does the methyl group at position 3 affect crystallization and crystallographic analysis?

The methyl group introduces steric bulk, potentially complicating crystal lattice formation. Use slow vapor diffusion (e.g., ether into DMSO solution) for crystallization. X-ray diffraction studies require high-quality single crystals; consider halogen-heavy derivatives (e.g., bromine) to enhance anomalous scattering .

Methodological Considerations

  • Synthetic Optimization : Screen reaction temperatures (60–120°C) and catalysts (e.g., CuI for Ullman couplings) to improve yields .
  • Data Validation : Cross-reference spectral data with databases (PubChem, SciFinder) to confirm assignments .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and normalize results to solvent-only baselines .

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